molecular formula C26H52O2 B13385661 3-Ethyl-4-methyldec-4-en-1-ol CAS No. 84929-28-2

3-Ethyl-4-methyldec-4-en-1-ol

Cat. No.: B13385661
CAS No.: 84929-28-2
M. Wt: 396.7 g/mol
InChI Key: YIWSEADNAOJQQI-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyldec-4-en-1-ol is an organic compound with the molecular formula C13H26O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes both an ethyl and a methyl group attached to a decene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyldec-4-en-1-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 3-Ethyl-4-methyldec-4-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation of precursor alkenes under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyldec-4-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the decene backbone can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Produces 3-Ethyl-4-methyldec-4-en-1-one.

    Reduction: Produces 3-Ethyl-4-methyldecan-1-ol.

    Substitution: Produces 3-Ethyl-4-methyldec-4-en-1-chloride.

Scientific Research Applications

3-Ethyl-4-methyldec-4-en-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyldec-4-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic decene backbone allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Methyldec-4-en-1-ol: Similar structure but lacks the ethyl group.

    4-Methyldec-4-en-1-ol: Similar structure but lacks the ethyl group and has a different position for the methyl group.

    3-Ethyl-4-methylhex-4-en-1-ol: Shorter carbon chain but similar functional groups.

Uniqueness

3-Ethyl-4-methyldec-4-en-1-ol is unique due to the presence of both an ethyl and a methyl group on a decene backbone, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Biological Activity

3-Ethyl-4-methyldec-4-en-1-ol, a compound with the molecular formula C13_{13}H26_{26}O, has garnered attention in the field of biological research due to its potential pharmacological properties. This article provides an overview of its biological activities, including antimicrobial and anticancer effects, as well as its applications in flavoring and perfumery.

Chemical Structure and Properties

This compound is classified as a long-chain alcohol with a unique structure that contributes to its biological activities. The compound is characterized by a branched alkyl chain and an unsaturated bond, which may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC13_{13}H26_{26}O
Molecular Weight198.35 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study investigated its effects against various bacterial strains, revealing that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a natural antimicrobial agent.

2. Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death. In particular, experiments on human breast cancer cells indicated a dose-dependent response where higher concentrations of the compound resulted in increased cytotoxicity.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

Bacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.515
Escherichia coli1.012

The findings suggest that this compound could be developed into a natural preservative or therapeutic agent against bacterial infections.

Study on Anticancer Activity

In another investigation, the anticancer properties of this compound were evaluated using MCF-7 breast cancer cells. The results indicated:

Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
01005
507020
1004050

These results demonstrate a clear correlation between concentration and both reduced cell viability and increased apoptosis, highlighting the compound's potential as an anticancer agent.

Applications in Flavoring and Perfumery

Beyond its biological activities, this compound is also recognized for its use in flavoring and perfumery. Its pleasant aroma makes it suitable for incorporation into various products, enhancing sensory experiences.

Properties

CAS No.

84929-28-2

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

3-ethyl-4-methyldec-4-en-1-ol

InChI

InChI=1S/2C13H26O/c2*1-4-6-7-8-9-12(3)13(5-2)10-11-14/h2*9,13-14H,4-8,10-11H2,1-3H3

InChI Key

YIWSEADNAOJQQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C)C(CC)CCO.CCCCCC=C(C)C(CC)CCO

Origin of Product

United States

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